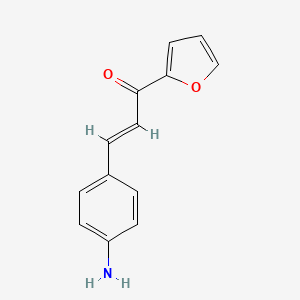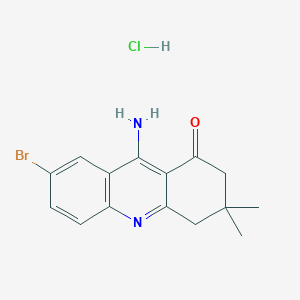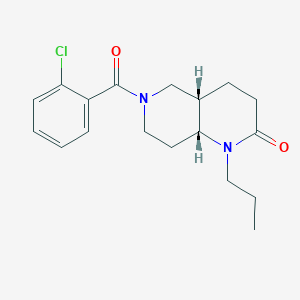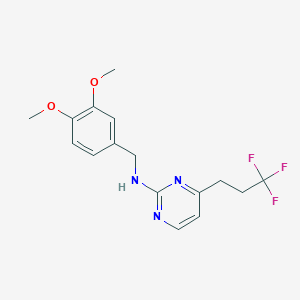
3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as chalcone and has a yellow crystalline appearance.
Scientific Research Applications
3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, chalcone derivatives have been reported to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. In agriculture, chalcone derivatives have been tested for their potential use as plant growth regulators and pesticides. In material science, chalcone derivatives have been used as fluorescent materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one is not well understood. However, it has been reported that chalcone derivatives can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. Chalcone derivatives have also been reported to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that chalcone derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Chalcone derivatives have also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, chalcone derivatives have been reported to exhibit anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one in lab experiments is its availability and low cost. Chalcone derivatives are relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using chalcone derivatives in lab experiments is their low solubility in water, which can limit their bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one. One area of research is the development of chalcone derivatives with improved solubility and bioavailability. Another area of research is the identification of specific molecular targets of chalcone derivatives that are responsible for their anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, the potential use of chalcone derivatives as fluorescent materials and organic semiconductors in material science warrants further investigation.
Synthesis Methods
The synthesis of 3-(4-aminophenyl)-1-(2-furyl)-2-propen-1-one can be achieved by the Claisen-Schmidt condensation reaction between 4-aminoacetophenone and 2-furoyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
properties
IUPAC Name |
(E)-3-(4-aminophenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H,14H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPWUSUCOBCXRZ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)

![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)


![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418172.png)

![3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5418177.png)
![N-[2-(2-chlorophenoxy)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418179.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5418183.png)

![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)